Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate

Description

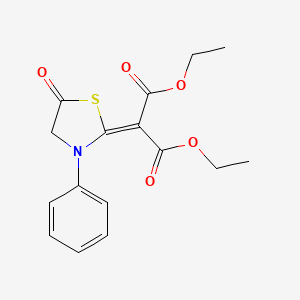

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is a thiazolidinone derivative characterized by a five-membered 1,3-thiazolidin-4-one ring substituted with a phenyl group at position 3 and a diethyl propanedioate moiety at position 2. Thiazolidinones are heterocyclic scaffolds renowned for their diverse pharmacological activities, including antifungal, antibacterial, and antidiabetic properties . The diethyl propanedioate substituent introduces ester functionalities, which may enhance lipophilicity and influence bioavailability compared to other derivatives with polar groups (e.g., nitriles or amides). The compound’s structure has likely been validated via X-ray crystallography using tools such as SHELXL or WinGX, standard in small-molecule crystallography .

Properties

CAS No. |

649724-78-7 |

|---|---|

Molecular Formula |

C16H17NO5S |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

diethyl 2-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate |

InChI |

InChI=1S/C16H17NO5S/c1-3-21-15(19)13(16(20)22-4-2)14-17(10-12(18)23-14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

QKYKCIZIPMGQDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C1N(CC(=O)S1)C2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Method A: Synthesis via Ethyl Malonate

- Starting Materials: Ethyl malonate, phenyl isothiocyanate, and acetic acid.

- Ethyl malonate is reacted with phenyl isothiocyanate to form an intermediate thiazolidinone.

- The reaction is conducted in a solvent such as ethanol or acetonitrile with acetic acid as a catalyst.

- The mixture is heated under reflux conditions for several hours to ensure complete reaction.

This method generally yields the desired product in moderate to high purity, often requiring recrystallization for purification.

Method B: One-Pot Synthesis

- Starting Materials: Diethyl malonate, phenyl hydrazine, and phosphorous pentasulfide.

- A one-pot synthesis approach can be employed where diethyl malonate is treated with phenyl hydrazine and phosphorous pentasulfide.

- The reaction mixture is stirred at room temperature followed by heating to induce cyclization.

- The product is isolated through filtration and washed with a suitable solvent.

This method tends to provide good yields (up to 80%) but may require additional purification steps due to by-products from the reaction.

Method C: Thiazolidine Formation via Hydrazones

- Starting Materials: Diethyl malonate, phenyl hydrazine, and a dehydrating agent.

- Diethyl malonate is first converted into its hydrazone derivative by reacting with phenyl hydrazine in the presence of a dehydrating agent like acetic anhydride.

- The resulting hydrazone undergoes cyclization to form the thiazolidine ring under acidic conditions.

- The final product is obtained after neutralization and extraction.

This method can yield high-purity products but often requires careful control of reaction conditions to prevent side reactions.

The following table summarizes the key aspects of each preparation method:

| Method | Starting Materials | Yield (%) | Purification Steps | Notes |

|---|---|---|---|---|

| Method A | Ethyl malonate, phenyl isothiocyanate | 70 - 85 | Recrystallization | Moderate complexity |

| Method B | Diethyl malonate, phenyl hydrazine | Up to 80 | Filtration | One-pot synthesis |

| Method C | Diethyl malonate, dehydrating agent | 75 - 90 | Neutralization & extraction | High purity achievable |

The preparation of Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate can be achieved through various synthetic routes, each with its advantages and challenges. Method A offers a straightforward approach using readily available reagents, while Methods B and C provide alternative pathways that may enhance yield or purity depending on specific laboratory conditions. Further research into optimizing these methods could lead to improved efficiencies in synthesizing this compound for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Structural Characteristics

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate can be synthesized through various methods, notably the Knoevenagel condensation reaction. This involves the reaction of thiazolidine derivatives with active methylene compounds, leading to the formation of the thiazolidinone structure. The compound's structure features a thiazolidine ring that is essential for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds are effective against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from this thiazolidine structure have demonstrated superior antibacterial potency compared to traditional antibiotics like ampicillin and have shown efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa .

Anticancer Activity

Thiazolidinone derivatives are also being explored for their anticancer potential. In vitro studies revealed that certain derivatives exhibit antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. These compounds may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiazolidinones have been documented in several studies. Compounds related to this compound have shown promise in reducing inflammation and pain in preclinical models, making them potential candidates for the development of new analgesics .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. This interaction can lead to the inhibition of specific enzymes or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties and Reactivity

A. 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile

- Structure : Features a propanedinitrile group instead of diethyl propanedioate.

- However, nitriles are prone to hydrolysis, which may limit stability under physiological conditions .

- Biological Activity : Reported to exhibit antimicrobial and antiviral properties, though direct data for the target compound are unavailable .

B. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (Rhodanine Derivative)

- Structure : Substitutes the 2-oxo group with a thioxo (S) atom.

- Properties : The thione group increases sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), which may improve binding to biological targets like enzymes or receptors. Such derivatives are used in anticonvulsant and antidiabetic therapies .

- Comparison : The target compound’s 5-oxo group may reduce sulfur-based interactions but could improve oxidative stability.

C. 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide Derivatives

- Structure : Contains an acetamide group instead of diethyl propanedioate.

- Properties : The amide group facilitates hydrogen bonding, enhancing solubility and target affinity. Compound 4e in this class showed potent antifungal activity (EC50 = 1–2 µg/mL) against Alternaria solani and Plasmodiophora lingam .

- Comparison : The target’s ester groups may act as prodrugs, hydrolyzing in vivo to carboxylic acids for enhanced activity, a strategy absent in amide derivatives.

Physicochemical and Pharmacokinetic Profiles

Key Observations :

Biological Activity

Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate is a compound belonging to the thiazolidinone class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis typically involves the reaction of thiazolidinones with various aldehydes and other reagents under controlled conditions. For instance, the condensation of aromatic aldehydes with 4-thiazolidinones leads to the formation of the desired thiazolidinone derivatives through a Knoevenagel reaction mechanism .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones demonstrate potent activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 18 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 15 |

Antitumor Activity

Recent studies have investigated the antitumor potential of thiazolidinone derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's effectiveness was compared with established chemotherapeutic agents like cisplatin .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 12.5 |

| A549 | 15.0 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Enzyme Inhibition

Research indicates that thiazolidinones can inhibit key enzymes involved in metabolic pathways. For example, they may inhibit gluconate 2-dehydrogenase, affecting glucose metabolism and potentially leading to apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with various protein targets. These studies suggest a high binding affinity that correlates with its observed biological activities .

4. Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone derivatives:

- Study on Antimicrobial Effects : A study evaluated a series of thiazolidinone derivatives against multiple bacterial strains, demonstrating that compounds similar to diethyl (5-oxo-3-phenyl) showed enhanced antimicrobial activity compared to traditional antibiotics .

- Antitumor Evaluation : Another study focused on the anticancer properties of thiazolidinone derivatives in vitro and reported significant inhibition of tumor growth in treated cell lines, suggesting potential for further development into therapeutic agents .

5. Conclusion

This compound represents a promising compound within the thiazolidinone class with notable biological activities including antimicrobial and antitumor effects. Ongoing research into its mechanisms and applications could pave the way for new therapeutic strategies in treating infections and cancer.

Q & A

Q. What are the established synthetic routes for Diethyl (5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedioate, and how can reaction conditions be optimized for yield?

The synthesis typically involves a condensation reaction between a thiosemicarbazide derivative and an oxo compound. For example, refluxing 3-phenylthiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (1:2 v/v) at 120°C for 2–3 hours yields the thiazolidinone core. Subsequent reaction with diethyl malonate under basic conditions introduces the propanedioate ester group . Key optimization factors include:

- Catalyst : Sodium acetate enhances cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Prolonged reflux (≥2 hours) ensures complete ring closure.

A representative yield of 68–75% is achievable with recrystallization from acetic acid-ethanol (1:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm successful synthesis?

- ¹H/¹³C NMR :

- A singlet at δ 3.8–4.2 ppm (ester -OCH₂CH₃ groups).

- Aromatic protons (δ 7.2–7.8 ppm) confirm the phenyl substituent.

- Thiazolidinone carbonyl (C=O) appears at δ 165–170 ppm in ¹³C NMR .

- IR : Strong bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (thiazolidinone C=O) .

- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~345 g/mol) with fragmentation patterns indicating loss of ethoxy groups .

Q. What safety protocols should be followed when handling this compound, based on analogous malonate esters?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from oxidizers; store at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying the electrophilic C-5 position of the thiazolidinone ring as the primary site for nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals a low LUMO energy (-1.8 eV) at this site, facilitating interactions with nucleophiles like amines or thiols . Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model to predict reaction rates.

Q. What strategies resolve contradictions in crystallographic data during SHELX refinement?

- Disorder Modeling : Use PART instructions in SHELXL to refine disordered groups (e.g., ethyl ester moieties) with split positions .

- Twinned Data : Apply TWIN/BASF commands for twinned crystals; validate with the R₁ vs. BASF plot .

- High-Resolution Data : For ambiguous electron density, employ dual-space methods (SHELXD) or omit maps to confirm atomic positions .

Q. How does varying solvent systems affect the compound’s crystal packing and polymorphism?

- Polar Solvents (e.g., DMF) : Favor hydrogen-bonded dimer formation via N–H···O=C interactions, resulting in monoclinic (P2₁/c) lattices .

- Nonpolar Solvents (e.g., Toluene) : Promote π-π stacking of phenyl groups, yielding triclinic (P 1) structures with higher melting points .

- Polymorphism Screening : Use slurry conversion experiments in 10+ solvents to identify stable forms; characterize via PXRD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.